N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a fused heteropolycyclic compound featuring a fluorinated benzyl group and a p-tolyl substituent.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-13-2-8-16(9-3-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFKAAQDBMBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₄H₁₅F N₄O
- Molecular Weight : 270.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor for certain enzymes involved in metabolic processes.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on key enzymes such as:
- Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values indicating effective binding and inhibition.
- Tyrosinase : It has been reported to inhibit tyrosinase activity significantly, which is crucial for melanin production in skin cells. This suggests potential applications in treating hyperpigmentation disorders.
Biological Activity Data
The following table summarizes the biological activity data for the compound:
| Biological Target | IC₅₀ Value (μM) | Notes |
|---|---|---|
| Acetylcholinesterase | 19.2 | Moderate inhibition observed |
| Butyrylcholinesterase | 13.2 | Effective inhibitor |
| Tyrosinase | 0.18 | Competitive inhibitor with no cytotoxicity |
Case Studies
- Anti-Cancer Activity : In studies involving various cancer cell lines, this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent.
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests possible neuroprotective effects that could be beneficial in Alzheimer's disease models.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target enzymes. These studies suggest that the fluorine atom plays a critical role in enhancing binding affinity through halogen bonding interactions with active site residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
The compound’s activity and stability are influenced by substituents at two critical positions:
- Position 8 (aryl group) : Modulates lipophilicity and π-π stacking interactions.
- Carboxamide side chain : Affects solubility, metabolic stability, and target binding.
Table 1: Structural and Functional Comparison of Analogs
Electrochemical and Pharmacokinetic Insights
- Electrochemical Activity: The ethyl ester analog (EIMTC) demonstrates strong electrochemical reduction signals, suggesting redox-mediated mechanisms in its anticancer activity .
- Metabolic Stability : Fluorination at the benzyl position (target compound) is a common strategy to resist oxidative degradation compared to chlorinated analogs .
- Solubility : The isopropoxypropyl side chain in improves aqueous solubility, whereas the p-tolyl group in the target compound may prioritize membrane permeability over solubility.
Toxicity and Selectivity
- EIMTC (ethyl ester analog) shows low toxicity in preclinical models, attributed to its ester moiety’s rapid hydrolysis into less toxic metabolites .
- Chlorinated analogs (e.g., ) may exhibit higher cytotoxicity due to the chloro group’s propensity for forming reactive intermediates.
- Fluorinated derivatives (target compound, ) balance metabolic stability with reduced off-target effects, a hallmark of modern fluorinated drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
